3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)bicyclo[420]octa-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature and pressure to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely employed to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, while the bicyclic structure provides stability and rigidity. These interactions can influence biological pathways and processes, making the compound valuable for research in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the trifluoromethyl and carbonitrile groups.
Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-: Another similar compound with a bromine substituent instead of the trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications where these properties are desired.
Properties
CAS No. |
242473-45-6 |
---|---|
Molecular Formula |
C10H6F3N |
Molecular Weight |
197.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-1-2-9-6(4-8)3-7(9)5-14/h1-2,4,7H,3H2 |
InChI Key |
NDAKNHSZKDWEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=C(C=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.